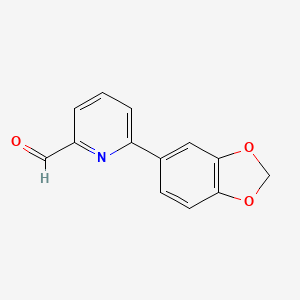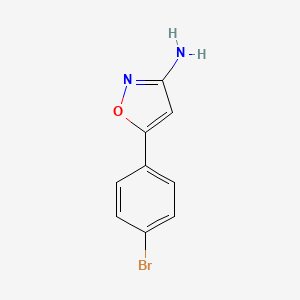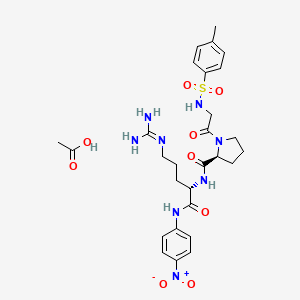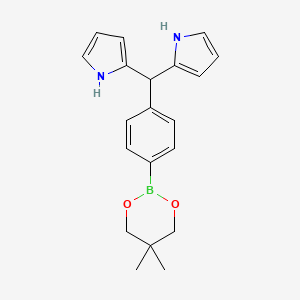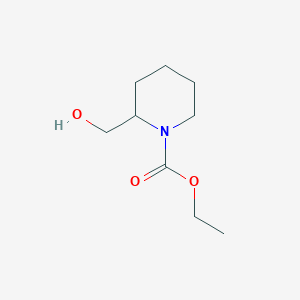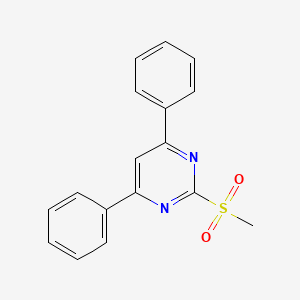
T140肽
描述
The T140 peptide is a 14-residue peptide that contains a single disulfide bridge, an amidated C terminus, and a 4-fluorobenzoyl group at the N terminus . It is known to possess high antagonistic activity and high binding affinity to the chemokine receptor CXCR4 . The interaction between T140 and CXCR4 plays a significant role in tumor migration, invasion, and proliferation .
Synthesis Analysis
The T140 peptide has been subjected to various modifications for the purposes of imaging CXCR4 . In one study, the T140 derivative was conjugated to 1,4,7-triazacyclononane-triacetic acid (NOTA) and labeled with Al[18F] within 30 minutes . The radiochemical yield was 58±5.3% at the end of synthesis, based on fluoride-18 activity .
Molecular Structure Analysis
The T140 peptide is a CXCR4 antagonist that belongs to the family A GPCR . It mediates directed cell migration in development and during inflammation and cancer metastasis .
Chemical Reactions Analysis
The T140 peptide has been labeled with 4-[18F]-fluorobenzoate at the N terminus for CXCR4 imaging in vivo . The labeling of Al[^18F]NOTA-T140 was completed within 30 minutes with a radiochemical yield of 58±5.3% at the end of synthesis .
Physical And Chemical Properties Analysis
The T140 peptide is a 14-residue peptide containing a single disulfide bridge, an amidated C terminus, and a 4-fluorobenzoyl group at the N terminus . It has high CXCR4 antagonistic activity and high binding affinity .
科学研究应用
Cancer Diagnostics and Prognostics
The T140 peptide has been instrumental in the development of diagnostic tools for cancer. It is used in PET imaging to noninvasively visualize the expression of CXCR4 on tumor cells . This expression correlates with tumor aggressiveness and poor prognosis, making T140 an important tool for predicting tumor behavior and evaluating responses to therapies .
Therapeutic Stratification
T140’s ability to quantify CXCR4 expression by tumors can impact the selection of appropriate therapies. By determining whether tumors express CXCR4, clinicians can stratify patients to receive targeted treatments, potentially improving therapeutic outcomes .
Monitoring Therapeutic Efficacy
In conjunction with imaging technologies like PET, T140 can be used to monitor changes in CXCR4 expression as a response to therapy. This application is crucial for assessing the efficacy of treatments targeting CXCR4 and adjusting treatment plans accordingly .
Research on Metastasis
T140 peptide aids in the study of metastasis by allowing the tracking of CXCR4 expression. Since CXCR4 contributes to metastatic seeding in organs that express its ligand SDF-1, T140 can be used to investigate the mechanisms of cancer spread and identify potential intervention points .
Ultrasound Imaging of Vascular CXCR4 Expression
A novel application of T140 is in the development of targeted microbubbles for ultrasound imaging of vascular CXCR4 expression in cancer. This radiation-free approach provides a cost-effective alternative to PET imaging for visualizing CXCR4 expression .
HIV Research
Given CXCR4’s role as a coreceptor for HIV on CD4 T cells, T140 peptide is valuable in HIV research. It can be used to study the interaction between the virus and its coreceptor, potentially leading to new insights into HIV pathogenesis and treatment .
Drug Development
The high binding affinity and antagonistic activity of T140 against CXCR4 make it a prime candidate for drug development. It serves as a basis for creating new drugs that can inhibit the CXCR4/SDF-1 interaction, which is implicated in various diseases .
Stem Cell Mobilization
T140 may also play a role in stem cell mobilization by disrupting the CXCR4/SDF-1 axis. This disruption can lead to the release of hematopoietic stem cells from the bone marrow into the bloodstream, which is beneficial for transplantation procedures .
未来方向
属性
IUPAC Name |
(2S)-2-[[(3R,6S,9S,12S,15R,20R,23S,26S,29S,32S)-3,6-bis(4-aminobutyl)-15-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-naphthalen-2-ylpropanoyl]amino]-9,26-bis(3-carbamimidamidopropyl)-23-[3-(carbamoylamino)propyl]-12,29-bis[(4-hydroxyphenyl)methyl]-2,5,8,11,14,22,25,28,31-nonaoxo-17,18-dithia-1,4,7,10,13,21,24,27,30-nonazabicyclo[30.3.0]pentatriacontane-20-carbonyl]amino]-5-carbamimidamidopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C90H141N33O18S2/c91-35-5-3-17-58-74(129)116-63(18-4-6-36-92)83(138)123-43-13-24-70(123)82(137)120-66(46-51-28-33-56(125)34-29-51)78(133)115-61(21-10-40-108-88(100)101)73(128)113-62(22-11-42-110-90(104)141)76(131)121-68(80(135)117-64(84(139)140)23-12-41-109-89(102)103)48-142-143-49-69(81(136)119-65(45-50-26-31-55(124)32-27-50)77(132)114-60(72(127)112-58)20-9-39-107-87(98)99)122-79(134)67(47-52-25-30-53-14-1-2-15-54(53)44-52)118-75(130)59(19-8-38-106-86(96)97)111-71(126)57(93)16-7-37-105-85(94)95/h1-2,14-15,25-34,44,57-70,124-125H,3-13,16-24,35-43,45-49,91-93H2,(H,111,126)(H,112,127)(H,113,128)(H,114,132)(H,115,133)(H,116,129)(H,117,135)(H,118,130)(H,119,136)(H,120,137)(H,121,131)(H,122,134)(H,139,140)(H4,94,95,105)(H4,96,97,106)(H4,98,99,107)(H4,100,101,108)(H4,102,103,109)(H3,104,110,141)/t57-,58-,59-,60-,61-,62-,63+,64-,65-,66-,67-,68-,69-,70-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMOHHNXUCDZLKM-ADZSTZGASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2C1)CCCCN)CCCCN)CCCNC(=N)N)CC3=CC=C(C=C3)O)NC(=O)C(CC4=CC5=CC=CC=C5C=C4)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)N)C(=O)NC(CCCNC(=N)N)C(=O)O)CCCNC(=O)N)CCCNC(=N)N)CC6=CC=C(C=C6)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N2C1)CCCCN)CCCCN)CCCNC(=N)N)CC3=CC=C(C=C3)O)NC(=O)[C@H](CC4=CC5=CC=CC=C5C=C4)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)CCCNC(=O)N)CCCNC(=N)N)CC6=CC=C(C=C6)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C90H141N33O18S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80177446 | |
| Record name | T140 peptide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80177446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
2037.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
T140 peptide | |
CAS RN |
229030-20-0 | |
| Record name | T140 peptide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0229030200 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | T140 peptide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80177446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-Benzyl 1-tert-butyl (2S,4R)-4-[(4-bromophenyl)methyl]-5-oxopyrrolidine-1,2-dicarboxylate](/img/structure/B1602342.png)

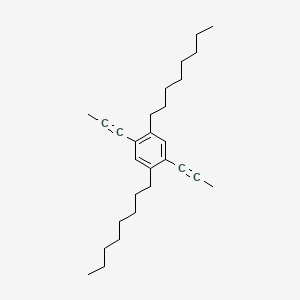
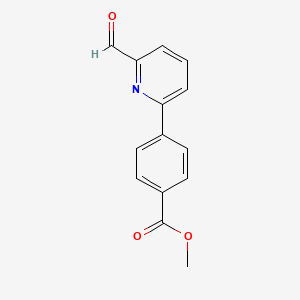
![2-{4-[(tert-Butoxycarbonyl)amino]piperidin-1-yl}but-3-enoic acid](/img/structure/B1602351.png)
